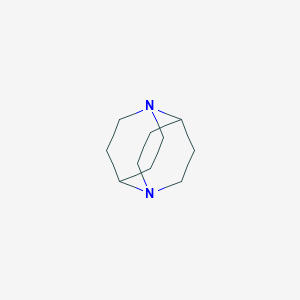

1,5-Diazatricyclo(4.2.2.22,5)dodecane

Description

Structure

3D Structure

Propriétés

Numéro CAS |

100098-23-5 |

|---|---|

Formule moléculaire |

C10H18N2 |

Poids moléculaire |

166.26 g/mol |

Nom IUPAC |

1,5-diazatricyclo[4.2.2.22,5]dodecane |

InChI |

InChI=1S/C10H18N2/c1-5-11-6-2-9(1)12-7-3-10(11)4-8-12/h9-10H,1-8H2 |

Clé InChI |

DWJNJMOHBKOYPQ-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1N3CCC2CC3 |

SMILES canonique |

C1CN2CCC1N3CCC2CC3 |

Autres numéros CAS |

100098-23-5 |

Synonymes |

1,5-Diazatricyclo[4.2.2.22,5]dodecane |

Origine du produit |

United States |

Synthetic Methodologies for the 1,5 Diazatricyclo 4.2.2.22,5 Dodecane Framework

Retrosynthetic Analysis of the 1,5-Diazatricyclo[4.2.2.22,5]dodecane Skeleton

A retrosynthetic analysis of the 1,5-Diazatricyclo[4.2.2.22,5]dodecane core reveals several logical bond disconnections that simplify the target molecule into more readily available precursors. The most prominent strategy involves a [4+4] cycloaddition, which effectively cleaves the molecule into two 2-pyridone-type precursors. This approach is particularly powerful as it directly addresses the formation of the eight-membered ring and the two bridging ethano groups in a single conceptual step.

Further disconnection of the pyridone precursors can lead to simpler acyclic or heterocyclic starting materials. Alternative retrosynthetic strategies might involve sequential ring closures, such as a Diels-Alder reaction followed by an intramolecular cyclization, or tandem reactions that build the polycyclic framework in a stepwise manner. The choice of disconnection is often guided by the desired substitution pattern on the final molecule and the availability of starting materials. A key consideration in any retrosynthetic plan for this target is the stereochemical control required to establish the correct relative configuration of the multiple stereocenters within the rigid cage structure.

Exploration of Photochemical Cycloaddition Strategies for Diazatricyclododecanes

Photochemical [4+4] cycloaddition has emerged as a powerful and widely utilized method for the synthesis of the diazatricyclododecane framework. nih.gov This approach leverages the ability of 2-pyridone and its derivatives to undergo dimerization upon irradiation with UV light, forming the characteristic eight-membered ring and establishing the bridged bicyclic core. nih.gov

Precursor Design for Intramolecular Photodimerization Approaches

Intramolecular photodimerization offers a high degree of control over the stereochemical outcome of the cycloaddition. In this strategy, two 2-pyridone moieties are tethered by a flexible linker. Upon photoirradiation, the tethered pyridones undergo an intramolecular [4+4] cycloaddition to form the tricyclic cage. The length and nature of the tether are crucial in dictating the feasibility and stereoselectivity of the reaction. For the synthesis of the 1,5-diazatricyclo[4.2.2.22,5]dodecane skeleton, precursors such as N,N'-bis(2-pyridonyl)alkanes are logical starting points. The choice of the linking chain influences the pre-organization of the pyridone units, thereby favoring the formation of the desired cycloadduct.

| Precursor Type | Tether Length | Expected Product |

| N,N'-bis(2-pyridonyl)methane | 1 carbon | Favors intramolecular cycloaddition |

| N,N'-bis(2-pyridonyl)ethane | 2 carbons | Potential for both intra- and intermolecular reactions |

| N,N'-bis(2-pyridonyl)propane | 3 carbons | Increased flexibility, may affect stereoselectivity |

Intermolecular Photodimerization Pathways to Related Diazatricyclododecane Systems

Intermolecular photodimerization involves the cycloaddition of two independent 2-pyridone molecules. This approach is synthetically more straightforward in terms of precursor synthesis but can lead to a mixture of products, including different stereoisomers and [2+2] cycloadducts. acs.org The regioselectivity and stereoselectivity of the intermolecular reaction can be influenced by factors such as the solvent, the presence of substituents on the pyridone ring, and the use of sensitizers. acs.org For instance, the photodimerization of substituted 2-pyridones has been shown to yield various isomers of the diazatricyclo[4.2.2.22,5]dodecane skeleton. acs.org Careful control of reaction conditions is therefore essential to favor the formation of the desired 1,5-isomer.

Cascade Reaction Sequences for Constructing the Polycyclic Core

Cascade reactions, also known as tandem or domino reactions, provide an elegant and efficient strategy for the synthesis of complex molecules like 1,5-Diazatricyclo[4.2.2.22,5]dodecane from simpler precursors in a single operation. acs.orgnih.govnih.govumich.eduacs.org These sequences involve a series of intramolecular transformations that are triggered by a single event, leading to a significant increase in molecular complexity.

For the construction of the diazatricyclododecane framework, a hypothetical cascade sequence could be initiated by a Michael addition of a nucleophilic nitrogen to an appropriately functionalized diene or enone. This initial step could then be followed by a series of intramolecular cyclizations to build the bridged bicyclic system. The design of the starting materials is critical for the success of a cascade reaction, as the functionalities must be positioned to facilitate the desired sequence of bond formations. Palladium-catalyzed cascade reactions, for example, have been successfully employed in the synthesis of various polycyclic nitrogen heterocycles and represent a promising avenue for accessing the 1,5-diazatricyclododecane core. acs.orgnih.govnih.govumich.eduacs.org

Metal-Catalyzed Annulation and Cyclization Routes to Bridged Bicyclic and Tricyclic Azacyclic Compounds

Transition metal catalysis offers a powerful toolkit for the construction of complex cyclic and polycyclic nitrogen-containing molecules. nsf.govresearchgate.netcore.ac.uknih.govnih.govnih.govlboro.ac.uk Rhodium- and palladium-catalyzed reactions, in particular, have been extensively explored for the synthesis of bridged bicyclic and tricyclic amines.

Rhodium-catalyzed annulation reactions, for instance, can be employed to construct the fused ring systems present in the diazatricyclododecane skeleton. nsf.govcore.ac.uk These reactions often proceed through the formation of metallacyclic intermediates, which can then undergo further transformations to yield the desired polycyclic products. Similarly, palladium-catalyzed cyclization reactions, such as intramolecular Heck or Buchwald-Hartwig aminations, can be utilized to form the nitrogen-containing rings of the target molecule. nih.gov The development of asymmetric catalytic systems also opens up the possibility of enantioselective synthesis of chiral diazatricyclododecane derivatives.

| Metal Catalyst | Reaction Type | Application in Bridged Amine Synthesis |

| Rhodium | C-H activation/annulation | Construction of fused and bridged heterocyclic systems. nsf.govcore.ac.uk |

| Palladium | Cross-coupling/cyclization | Formation of C-N bonds in polycyclic amines. nih.govnih.govlboro.ac.uk |

| Copper | Cyclization/coupling | Synthesis of indole derivatives and other heterocycles. researchgate.net |

Novel Synthetic Routes and Methodological Development for Nitrogen-Bridged Structures

The quest for more efficient and versatile methods to construct nitrogen-bridged frameworks continues to drive innovation in synthetic organic chemistry. rsc.org Novel strategies are constantly being developed that offer advantages in terms of step economy, stereocontrol, and substrate scope.

One promising area of research is the development of new cascade reactions that can rapidly assemble the diazatricyclododecane core from simple starting materials. Another area of focus is the application of new catalytic systems, including those based on earth-abundant metals, to effect challenging cyclization and annulation reactions. Furthermore, the use of flow chemistry and other enabling technologies could provide more efficient and scalable routes to these complex molecules. The continued exploration of these and other innovative approaches will undoubtedly lead to new and improved syntheses of 1,5-Diazatricyclo[4.2.2.22,5]dodecane and its derivatives, paving the way for further studies of their chemical and biological properties.

Chemical Reactivity and Mechanistic Investigations of 1,5 Diazatricyclo 4.2.2.22,5 Dodecane

Nitrogen Atom Reactivity within the Tricyclic Cage

Reactions at Bridgehead Nitrogen Atoms

There is no specific information available in the scientific literature regarding reactions such as alkylation, acylation, or oxidation occurring at the bridgehead nitrogen atoms of 1,5-Diazatricyclo[4.2.2.22,5]dodecane. The steric hindrance imposed by the cage structure and the potential for unusual electronic properties of the bridgehead nitrogens make this a topic of fundamental interest, yet one that remains uninvestigated.

Derivatization of Amine Centers within the Framework

Similarly, no published research details the derivatization of the amine centers within the 1,5-Diazatricyclo[4.2.2.22,5]dodecane framework. While studies on related but distinct compounds like trans-3,7-Diazatricyclo[4.2.2.22,5]dodecane derivatives exist, the specific reactivity of the 1,5-isomer has not been reported. acs.orgacs.org

Rearrangement Reactions and Skeletal Isomerizations of Diazatricyclododecanes

The potential for skeletal rearrangements and isomerizations of the diazatricyclododecane cage is a theoretically interesting area of study. Such transformations could potentially lead to novel polycyclic or macrocyclic structures. However, no experimental or computational studies have been published that specifically address the rearrangement behavior of 1,5-Diazatricyclo[4.2.2.22,5]dodecane.

Functionalization of the Dodecane (B42187) Hydrocarbon Skeleton

The functionalization of the C10 hydrocarbon backbone of 1,5-Diazatricyclo[4.2.2.22,5]dodecane, for instance, through C-H activation or other synthetic strategies, has not been described in the available literature. Research on the selective functionalization of the parent tricyclo[4.2.2.22,5]dodecane is also limited. nih.gov

Mechanistic Elucidation of Key Transformation Pathways

In the absence of any reported chemical transformations for 1,5-Diazatricyclo[4.2.2.22,5]dodecane, there are consequently no mechanistic studies to be found. The elucidation of reaction mechanisms would require detailed kinetic, spectroscopic, and computational analysis of its reactions, none of which have been published.

Advanced Structural Characterization and Stereochemical Analysis of 1,5 Diazatricyclo 4.2.2.22,5 Dodecane and Its Derivatives

Spectroscopic Approaches to Structural Elucidation

Spectroscopy is fundamental to deducing the molecular structure of 1,5-Diazatricyclo[4.2.2.22,5]dodecane, from its atomic connectivity to the subtle vibrations of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,5-Diazatricyclo[4.2.2.22,5]dodecane, the high symmetry of the parent molecule would simplify its ¹H and ¹³C NMR spectra. Due to the presence of multiple symmetry elements, chemically equivalent protons and carbons would produce a limited number of signals.

In ¹H NMR, one would expect to see distinct signals corresponding to the bridgehead protons and the different sets of methylene (B1212753) (CH₂) protons within the bicyclic systems. The coupling patterns (spin-spin splitting) between adjacent protons would be complex but highly informative, providing data on the dihedral angles between them, which helps to define the cage's conformation.

In ¹³C NMR, the number of unique carbon signals would directly reflect the molecule's symmetry. The chemical shifts would differentiate the bridgehead carbons from the methylene carbons. For derivatives, the introduction of a substituent would break this symmetry, leading to a more complex spectrum with an increased number of signals, providing clear evidence of the substitution pattern. While specific spectral data for the parent compound is not widely published, studies on related isomers like trans-3,7-diazatricyclo[4.2.2.22,5]dodecane derivatives demonstrate the utility of NMR in confirming their complex, caged structures.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For 1,5-Diazatricyclo[4.2.2.22,5]dodecane, the molecular formula is C₁₀H₁₈N₂. HRMS would be used to confirm its monoisotopic mass of 166.146999 g/mol . This level of precision allows chemists to distinguish between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum would also offer structural clues, likely showing the loss of ethylene (B1197577) bridges or other characteristic cleavages of the tricyclic system.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂ | |

| Average Mass | 166.268 g/mol | |

| Monoisotopic Mass | 166.146999 g/mol |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared Spectroscopy would reveal characteristic absorption bands for the C-H stretching vibrations of the methylene groups, typically in the 2850-3000 cm⁻¹ region. C-N stretching and various C-H bending and rocking vibrations would appear in the fingerprint region (below 1500 cm⁻¹), creating a unique spectral pattern for the compound.

Raman Spectroscopy is particularly sensitive to the symmetric vibrations of the molecular skeleton. For a highly symmetric molecule like 1,5-Diazatricyclo[4.2.2.22,5]dodecane, Raman spectroscopy would be an excellent tool for studying the cage's breathing modes and other symmetric deformations. The combination of IR and Raman data provides a more complete vibrational picture, governed by the spectroscopic selection rules related to the molecule's symmetry. Studies on similar long-chain hydrocarbons and cyclic systems show characteristic peaks for C-C and C-H vibrations that are invaluable for structural confirmation.

X-ray Crystallography for Absolute Stereochemistry and Conformational Studies

Chiroptical Methods for Stereoisomer Differentiation and Enantiomeric Purity Assessment

Chiroptical methods, such as polarimetry (measuring optical rotation) and circular dichroism (CD) spectroscopy, are essential for studying chiral molecules. The parent 1,5-Diazatricyclo[4.2.2.22,5]dodecane molecule is achiral due to its high symmetry and therefore does not exhibit optical activity.

However, if a substituent is introduced into the cage in a manner that destroys all elements of improper rotation (like a plane of symmetry or a center of inversion), the resulting derivative becomes chiral. For such chiral derivatives, these methods would be indispensable. Polarimetry could confirm the presence of a single enantiomer or a non-racemic mixture, while CD spectroscopy would provide a characteristic spectrum that could be used to assign the absolute configuration by comparison with theoretical calculations.

Conformational Analysis and Dynamic Behavior Studies within the Cage Structure

The tricyclic framework of 1,5-Diazatricyclo[4.2.2.22,5]dodecane makes it a conformationally rigid system. Unlike simple cyclohexanes, the extensive bridging prevents large-scale conformational changes like ring-flipping. However, subtle dynamic behaviors may still be possible, such as minor puckering of the constituent rings or inversion of the nitrogen atoms.

Variable-temperature NMR studies could be employed to investigate such dynamic processes. If any conformational exchange were occurring on the NMR timescale, changes in the spectra, such as peak broadening or coalescence, would be observed as the temperature is varied. Furthermore, photoelectron spectroscopy has been used to probe the electronic structure, providing an ionization energy of 6.7 ± 0.05 eV, which is related to the energy of the lone-pair electrons on the nitrogen atoms and is influenced by their fixed orientation within the cage.

Theoretical and Computational Investigations of 1,5 Diazatricyclo 4.2.2.22,5 Dodecane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1,5-Diazatricyclo[4.2.2.22,5]dodecane, methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure and bonding characteristics. physchemres.orgmdpi.com Such calculations can provide insights into molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the cage structure.

Experimentally, the gas-phase ionization energy of 1,5-Diazatricyclo[4.2.2.22,5]dodecane has been determined using photoelectron spectroscopy. nist.gov This value provides a benchmark for theoretical calculations.

Table 1: Experimental Ionization Energy of 1,5-Diazatricyclo[4.2.2.22,5]dodecane

| Property | Value (eV) | Method |

| Ionization Energy | 6.7 ± 0.05 | Photoelectron Spectroscopy (PE) |

| Data from the NIST WebBook. nist.gov |

A full computational study would typically involve calculations of orbital energies (HOMO, LUMO), Mulliken population analysis to determine atomic charges, and analysis of the electron density to understand bonding patterns. These theoretical values would then be compared with experimental data where available.

Conformational Energy Landscapes and Stereoisomeric Stability

Due to its rigid tricyclic framework, 1,5-Diazatricyclo[4.2.2.22,5]dodecane is expected to have a limited number of stable conformations. Computational methods are ideal for exploring the potential energy surface of such molecules. youtube.com A conformational search would identify the minimum energy structures and the energy barriers between them. acs.org

For a molecule like this, stereoisomerism is also a key consideration. Theoretical calculations can determine the relative stabilities of different stereoisomers by comparing their computed energies. This is crucial for understanding which isomers are likely to be favored under different conditions. While no specific studies on this compound are available, research on other cage-like compounds demonstrates the power of these methods. chemrxiv.orgnih.gov

Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations

The synthesis of complex cage-like molecules can be challenging. Computational modeling can be a valuable tool to understand the mechanisms of their formation. acs.org By modeling potential reaction pathways, chemists can identify the most likely routes to the desired product.

Transition state analysis, a key component of reaction pathway modeling, allows for the calculation of activation energies, providing insights into reaction kinetics. While the synthesis of 1,5-Diazatricyclo[4.2.2.22,5]dodecane has been reported, to our knowledge, no computational studies of its synthetic transformations have been published. chemwhat.comresearchgate.net Studies on the synthesis of related diazatricyclo compounds, however, highlight the importance of understanding reaction mechanisms. researchgate.net

Predictive Studies of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, which is invaluable for characterizing new compounds and for interpreting experimental data.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. acs.orgidc-online.com For a molecule with a complex three-dimensional structure like 1,5-Diazatricyclo[4.2.2.22,5]dodecane, predicted spectra can aid in the assignment of experimental signals. Methodologies for predicting NMR spectra of amines and bicyclic molecules are well-established. nih.govmodgraph.co.ukbas.bg

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. scispace.compressbooks.pubschrodinger.com This can help in identifying characteristic functional group vibrations and in understanding the molecule's vibrational modes. The accuracy of these predictions can be enhanced by using appropriate scaling factors. acs.org

At present, no specific predicted spectroscopic data for 1,5-Diazatricyclo[4.2.2.22,5]dodecane have been published.

Computational Design of Novel Diazatricyclododecane Analogs

The structural framework of 1,5-Diazatricyclo[4.2.2.22,5]dodecane can serve as a scaffold for the design of new molecules with tailored properties. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and in silico screening, are instrumental in this process. nih.govacs.orgnih.govnih.gov

By systematically modifying the parent structure and calculating the properties of the resulting analogs, researchers can identify promising candidates for synthesis and further investigation. This approach is widely used in drug discovery and materials science. nih.gov However, there are currently no published studies on the computational design of novel analogs based specifically on 1,5-Diazatricyclo[4.2.2.22,5]dodecane.

Advanced Applications in Chemical Research

1,5-Diazatricyclo(4.2.2.22,5)dodecane as a Synthetic Scaffold for Molecular Architectures

The intrinsic structural rigidity of the tricyclic dodecane (B42187) framework makes it an exceptional building block, or scaffold, for constructing larger, intricate molecular architectures. A closely related isomer, 3,7-diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione, is notably synthesized through the photodimerization of 2-pyridone derivatives. researchgate.netresearchgate.net These resulting tricyclic heterocycles can be chemically or catalytically reduced to yield the parent diamine structures. researchgate.netresearchgate.net

This synthetic accessibility provides researchers with a well-defined, three-dimensional core. The nitrogen atoms at the bridgehead positions serve as versatile handles for further chemical modification, allowing for the systematic and controlled assembly of more complex superstructures. The predictable geometry of the scaffold ensures that appended functional groups are held in specific spatial orientations, a critical feature for creating molecules with targeted properties, such as host-guest systems, molecular cages, and advanced polymeric materials. The centrosymmetric nature of some of these scaffolds also makes them ideal substrates for studies in asymmetric synthesis. whiterose.ac.uk

Exploration as Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis, which utilizes chiral catalysts to produce a specific enantiomer of a product, is a cornerstone of modern synthetic chemistry. The development of effective chiral ligands is paramount to the success of these reactions. rsc.org While traditional chiral ligands are often based on complex bisphosphines, there is growing interest in novel structural motifs. armchemfront.comenamine.net

The 1,5-diazatricyclo[4.2.2.22,5]dodecane skeleton presents a promising platform for designing new classes of chiral ligands. Starting from achiral or meso-tricyclic precursors, synthetic strategies such as asymmetric desymmetrisation can be employed to produce enantiomerically pure scaffolds. whiterose.ac.uk For instance, the desymmetrisation of a meso 2-pyridone photodimer derivative has been achieved with excellent enantiomeric excess (>97%). whiterose.ac.uk

Once the chiral scaffold is obtained, the nitrogen atoms can be functionalized with donor groups, such as phosphines or other coordinating moieties, to create C2-symmetric or other types of chiral ligands. These ligands can then be complexed with transition metals like rhodium or palladium to form catalysts for a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and allylic substitutions. enamine.netbeilstein-journals.orgnih.gov The rigid framework of the dodecane scaffold is advantageous as it can lock the ligand into a specific conformation, potentially enhancing the enantioselectivity of the catalytic process by creating a well-defined chiral pocket around the metal center. nih.gov

Potential as Molecular Probes in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. Molecular probes are essential tools in this field, designed to bind to and report on the presence of specific analytes. The unique architecture of 1,5-diazatricyclo[4.2.2.22,5]dodecane makes it a compelling candidate for the core structure of novel molecular probes.

Its rigid, cage-like structure provides a stable platform where functional units can be attached at a precise distance and orientation. For example, one bridgehead nitrogen could be functionalized with a specific binding group (e.g., a receptor for a particular ion or molecule), while the other nitrogen is functionalized with a reporter group (e.g., a fluorophore). In such a design, a binding event at one end of the molecule could induce a conformational change or an electronic effect that is transmitted through the rigid scaffold, altering the signal from the reporter group at the other end. This predictable spatial arrangement is a key design principle for creating highly sensitive and selective sensors. The development of rotaxane-based probes for molecular imaging highlights how mechanically interlocked architectures can be used for such applications, providing a model for how the rigid dodecane scaffold could be similarly employed. nih.gov

Design and Synthesis of Functional Derivatives for Specific Research Applications

The utility of the 1,5-diazatricyclo[4.2.2.22,5]dodecane scaffold is realized through the synthesis of its functional derivatives. The core structure itself can be accessed via multi-step synthetic sequences, often involving cycloaddition reactions. For example, the photodimerization of substituted 2-pyridones yields related 3,7-diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-diones, which can then be reduced to the saturated diamine core. researchgate.netresearchgate.net

Further functionalization can occur at either the carbon skeleton or, more commonly, at the nitrogen atoms. The nitrogen atoms are readily derivatized using standard amine chemistry. For instance, protection of the nitrogens, such as with a tert-butoxycarbonyl (Boc) group, allows for selective manipulation of other parts of the molecule and facilitates subsequent transformations. whiterose.ac.uk These protected intermediates are key for building more complex structures.

Below is a table outlining the design of potential functional derivatives and their intended applications based on the principles discussed.

| Derivative Type | Functional Group(s) | Synthetic Strategy | Potential Research Application |

| Chiral Ligand Precursor | -P(Ph)₂, -OH, -NR₂ | Nucleophilic substitution on a chiral scaffold | Asymmetric Catalysis |

| Molecular Probe | Fluorophore, Binding Moiety | Sequential N-alkylation/N-acylation | Supramolecular Sensing |

| Polymer Monomer | Vinyl, Acrylate, Styrenyl | N-alkylation with polymerizable groups | Advanced Materials Science |

| Bridged Macrocycle | Long-chain dihalides | Di-N-alkylation | Host-Guest Chemistry |

This strategic derivatization transforms the basic tricyclic scaffold into highly specialized molecules tailored for cutting-edge research in catalysis, materials science, and chemical biology.

Future Research Directions and Challenges in Diazatricyclododecane Chemistry

Development of More Efficient and Sustainable Synthetic Strategies for 1,5-Diazatricyclo[4.2.2.22,5]dodecane

A primary and fundamental challenge in the study of 1,5-Diazatricyclo[4.2.2.22,5]dodecane is the development of efficient and sustainable synthetic routes. Currently, the synthesis of related diazatricyclododecane isomers, such as the 3,7-disubstituted derivatives, often relies on photochemical [4+4] cycloadditions of pyridone derivatives. researchgate.netlookchem.com While effective for those specific isomers, these methods are not directly applicable to the 1,5-isomer and often require specialized equipment and can result in moderate yields.

Future research must prioritize the development of novel synthetic strategies characterized by:

High Atom Economy: Designing synthetic pathways that incorporate a majority of the atoms from the starting materials into the final product, minimizing waste.

Use of Green Reagents and Solvents: Employing environmentally benign reagents and recyclable solvents to align with the principles of sustainable chemistry.

Catalytic Approaches: Investigating catalytic methods, potentially using transition metals or organocatalysts, to construct the tricyclic core in a controlled and efficient manner.

The exploration of multi-component reactions, where several starting materials are combined in a single step to form the complex tricycle, could offer a powerful and efficient alternative to linear synthetic sequences. nih.gov The lack of well-established, high-yield syntheses for 1,5-Diazatricyclo[4.2.2.22,5]dodecane remains the most significant barrier to its widespread investigation and application.

Exploration of Unconventional Reactivity Patterns within the Bridged System

The rigid, caged structure of 1,5-Diazatricyclo[4.2.2.22,5]dodecane, with its two bridgehead nitrogen atoms, is expected to confer unique reactivity. The constrained conformation can lead to unusual bond angles and distances, as well as significant transannular interactions—non-bonded interactions between different parts of the ring system.

In related photodimers of 2-pyridones, which form a different diazatricyclic skeleton, treatment with halogens leads to fascinating transannular reactions and skeletal rearrangements, where an amide nitrogen atom participates in the reaction. lookchem.com Future research on the 1,5-isomer should systematically investigate its reactivity under various conditions:

Electrophilic Addition: Studying the reactions with electrophiles to understand how the bicyclic framework and the electronic properties of the bridgehead nitrogens influence the outcome.

Radical Reactions: Probing its behavior in the presence of radical initiators to explore potential cage-opening or rearrangement pathways.

Coordination Chemistry: Investigating its properties as a ligand for various metal ions. The fixed spatial orientation of the nitrogen lone pairs could lead to the formation of highly stable and structurally unique metal complexes.

Understanding these fundamental reactivity patterns is crucial for unlocking the synthetic utility of the 1,5-Diazatricyclo[4.2.2.22,5]dodecane scaffold and developing it as a building block for more complex molecules.

Integration into Advanced Materials or Systems Chemistry

The well-defined three-dimensional structure and the presence of two reactive nitrogen sites make 1,5-Diazatricyclo[4.2.2.22,5]dodecane an attractive building block for advanced materials. Future research should focus on incorporating this rigid scaffold into larger molecular architectures to create materials with novel properties.

Potential applications that warrant investigation include:

Porous Materials: Using the diazatricyclododecane as a rigid node or linker for the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Its defined geometry could help create porous materials with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis.

Polymer Chemistry: Employing it as a monomer in polymerization reactions to create cross-linked or ladder-type polymers. The rigidity of the tricyclic unit could impart enhanced thermal stability and mechanical strength to the resulting materials.

Supramolecular Chemistry: Utilizing its shape and hydrogen bonding capabilities to direct the self-assembly of complex supramolecular structures. It could function as a guest molecule within larger host systems or as a component of molecular machines.

Systems chemistry, which studies complex chemical systems with emergent properties, could also benefit from the unique topology of this molecule. Its integration into dynamic combinatorial libraries could lead to the discovery of new receptors or catalysts.

Addressing Stereochemical Control in Complex Diazatricyclic Syntheses

For many applications, particularly in catalysis, medicinal chemistry, and materials science, the precise three-dimensional arrangement of atoms is critical. When the 1,5-Diazatricyclo[4.2.2.22,5]dodecane core is substituted, it can exist as multiple stereoisomers. A significant challenge and a vital area for future research is the development of methods to control this stereochemistry.

Key research goals in this area include:

Diastereoselective Synthesis: Developing reactions that preferentially form one diastereomer over others when introducing new stereocenters onto the tricyclic framework.

Enantioselective Synthesis: Creating synthetic routes that produce a single enantiomer of a chiral substituted derivative. This could be achieved through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries that temporarily attach to the molecule to direct the stereochemical outcome of a reaction. youtube.comyoutube.com

Asymmetric Desymmetrization: An elegant strategy involves starting with a symmetrical, achiral derivative and using a chiral reagent or catalyst to perform a reaction that breaks the symmetry, leading to a chiral, enantioenriched product. whiterose.ac.uk

Successfully addressing the challenge of stereochemical control will be essential for exploring the chiral recognition capabilities of this scaffold and for synthesizing enantiomerically pure compounds for advanced applications.

Q & A

Q. What tools ensure data integrity in computational studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.